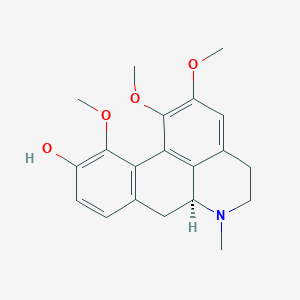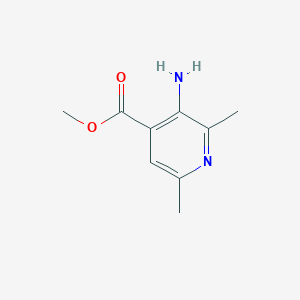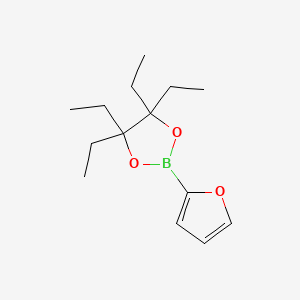
4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom coordinated to two oxygen atoms and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane typically involves the reaction of furan-2-boronic acid with diethyl borate under anhydrous conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to reflux. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under mild conditions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Borohydrides.
Substitution: Halogenated furan derivatives.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane exerts its effects involves the coordination of the boron atom to various substrates, facilitating the formation of new chemical bonds. The boron center acts as a Lewis acid, accepting electron pairs from nucleophiles, which leads to the formation of stable intermediates and products.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(furan-2-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetraethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetraethyl-2-(pyridin-2-yl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane is unique due to its specific combination of the furan ring and the boron center, which imparts distinct reactivity and stability. This makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, where it can efficiently form carbon-carbon bonds under mild conditions.
Propiedades
Fórmula molecular |
C14H23BO3 |
|---|---|
Peso molecular |
250.14 g/mol |
Nombre IUPAC |
4,4,5,5-tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H23BO3/c1-5-13(6-2)14(7-3,8-4)18-15(17-13)12-10-9-11-16-12/h9-11H,5-8H2,1-4H3 |
Clave InChI |
HAAGDJQTKOSKNP-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(CC)CC)(CC)CC)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090634.png)
![1-[2-(4-benzylpiperidin-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14090636.png)
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol](/img/structure/B14090638.png)

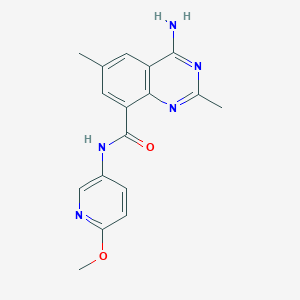
![4,7-dioxo-N-phenyl-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14090655.png)
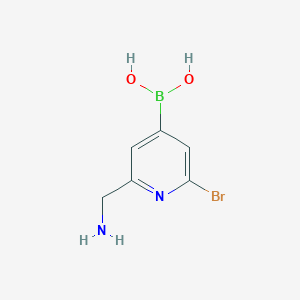
![9-(3,5-dimethylphenyl)-3-(4-fluorobenzyl)-7-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14090669.png)
![7-Fluoro-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090673.png)
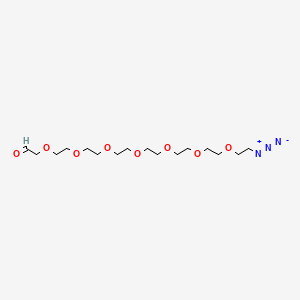
![1-[3-Amino-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B14090675.png)
![4-Methylphenyl2,3-bis-O-(phenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-beta-D-Glucopyranoside](/img/structure/B14090685.png)
